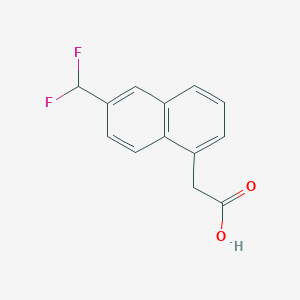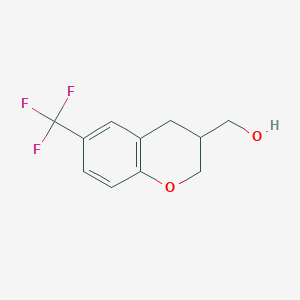
(6-(Trifluoromethyl)chroman-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)chroman-3-YL)methanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . . This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)chroman-3-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethylated precursors and chroman derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)chroman-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
(6-(Trifluoromethyl)chroman-3-YL)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)chroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-Methylchroman-3-YL)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(6-Ethylchroman-3-YL)methanol: Contains an ethyl group instead of a trifluoromethyl group.
(6-Phenylchroman-3-YL)methanol: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (6-(Trifluoromethyl)chroman-3-YL)methanol imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its interactions with biological targets and its overall reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-1-2-10-8(4-9)3-7(5-15)6-16-10/h1-2,4,7,15H,3,5-6H2 |
InChI Key |
KZFGQOOSYCBRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


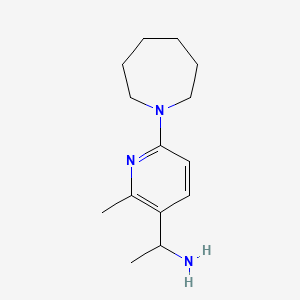
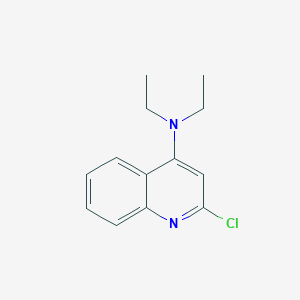
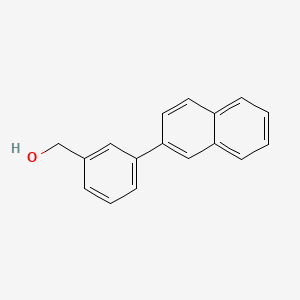
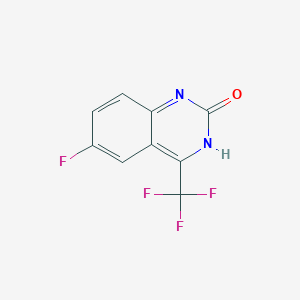



![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)


